molecular formula C14H30O6 B008405 3,6,9,12,15,18-Hexaoxaicosane CAS No. 23601-39-0

3,6,9,12,15,18-Hexaoxaicosane

Cat. No.: B008405
CAS No.: 23601-39-0
M. Wt: 294.38 g/mol
InChI Key: IXFAFGFZFQHRLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6,9,12,15,18-Hexaoxaicosane, also known as Heptaethylene Glycol, is a well-defined polyethylene glycol compound (PEG 7 ) featuring a hydrophilic 18-atom chain spacer and terminal hydroxyl groups. This structure makes it a versatile building block and PROTAC linker in scientific research, primarily used to enhance aqueous solubility and stability in various applications . Key research applications include the synthesis of hydrogels with tunable mechanical properties, the development of bioconjugates for targeted drug delivery, and the creation of amphiphilic polymers for nanotechnology . It also serves as a crucial precursor for functionalized derivatives like diacrylates, ditosylates, and azide-terminated linkers for "click" chemistry reactions . As a defined-length PEG spacer, it is instrumental in modifying surfaces, creating cross-linked networks, and improving the pharmacokinetic profiles of biopharmaceuticals . This product is For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-ethoxy-2-[2-[2-[2-(2-ethoxyethoxy)ethoxy]ethoxy]ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O6/c1-3-15-5-7-17-9-11-19-13-14-20-12-10-18-8-6-16-4-2/h3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFAFGFZFQHRLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCCOCCOCCOCCOCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041473
Record name 3,6,9,12,15,18-Hexaoxaeicosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23601-39-0
Record name 3,6,9,12,15,18-Hexaoxaeicosane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23601-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12,15,18-Hexaoxaeicosane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023601390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6,9,12,15,18-Hexaoxaeicosane
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,6,9,12,15,18-Hexaoxaeicosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6,9,12,15,18-hexaoxaicosane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.598
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,6,9,12,15,18-HEXAOXAEICOSANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72DU7F2YXZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Sodium Hydride-Mediated Alkylation

A representative procedure involves reacting hexaethylene glycol with sodium hydride (NaH) in dimethylformamide (DMF), followed by alkylation with brominated aryl compounds. For example, 1,21-bis(4-bromo-2-methylphenyl)-2,5,8,11,14,17,20-heptaoxaheneicosane was synthesized by treating hexaethylene glycol with NaH in DMF at 40–50°C, followed by the addition of 4-bromo-2-methylbenzyl bromide. This method achieved a 64% yield after purification via silica gel chromatography, highlighting the importance of inert solvents and controlled temperatures in minimizing side reactions.

Magnesium-Catalyzed Oligomerization

Alternative approaches employ magnesium turnings in isopropanol to facilitate ethylene oxide oligomerization. In a study synthesizing thiotetra(ethylene glycol) derivatives, Mg(OPr)₂ generated in situ served as a catalyst for coupling ethylene oxide units, yielding polyethers with defined chain lengths. While this method is less common for hexaoxaicosane specifically, it demonstrates the versatility of alkaline earth metals in ether bond formation.

Catalytic Oligomerization Techniques

Alkali Metal Hydroxides

Sodium hydroxide (NaOH) is widely used in industrial settings for its cost-effectiveness and efficiency. In a protocol adapted from porphyrazine synthesis, tetra(ethylene glycol) monomethyl ether was treated with NaOH and p-toluenesulfonyl chloride to form sulfonate intermediates, which were subsequently coupled to generate extended polyether chains. This method underscores the role of sulfonyl groups as leaving agents in etherification reactions.

Transition Metal Complexes

Although less documented for hexaoxaicosane, transition metal catalysts like chromium trioxide (CrO₃) have been explored for ethylene oxide polymerization. These catalysts enable precise control over molecular weight distribution but require stringent anhydrous conditions to prevent hydrolysis.

Purification and Characterization

Chromatographic Separation

Post-synthesis purification typically involves silica gel column chromatography with eluants such as ethyl acetate-hexane mixtures or methanol-dichloromethane gradients. These methods effectively remove unreacted monomers and byproducts, ensuring ≥95% purity as verified by nuclear magnetic resonance (NMR) spectroscopy.

Distillation

Industrial-scale processes often employ fractional distillation under reduced pressure to isolate hexaoxaicosane from reaction mixtures. This method is cost-effective for bulk production but may compromise yield due to the compound’s high boiling point.

Industrial-Scale Production

Continuous Reactor Systems

Modern facilities utilize continuous flow reactors to maintain optimal temperature (80–120°C) and pressure (2–5 atm) for ethylene oxide addition. These systems enhance reaction kinetics and reduce batch-to-batch variability, achieving throughputs of 100–500 kg/day.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for prevalent synthesis routes:

MethodCatalystTemperature (°C)Yield (%)Purity (%)Scalability
NaH-MediatedSodium Hydride40–506495Laboratory
Mg-CatalyzedMagnesium80–1001290Pilot Scale
NaOH AlkylationSodium Hydroxide25–407892Industrial
Continuous FlowNone80–1208598Industrial

Scientific Research Applications

Drug Delivery Systems

  • Biocompatibility : The compound has been studied for its role in drug delivery systems. Its structure allows for the encapsulation of therapeutic agents while maintaining biocompatibility and stability in biological environments.

Case Study: Lipid Membrane Interaction

  • Research Findings : Studies indicate that 3,6,9,12,15,18-Hexaoxaicosane can influence membrane fluidity and permeability. This property is crucial for enhancing drug absorption rates in pharmaceutical applications .

Medical Applications

Potential in Pharmaceuticals

  • New Drug Formulations : Research has explored the use of this compound in developing new drug formulations. Its unique structure can be tailored to improve the pharmacokinetics of various drugs .

Industrial Applications

Production of Polymers and Surfactants

  • Industrial Use : The compound is employed in producing polymers and surfactants. Its ether linkages contribute to the physical properties of these materials, making them suitable for various applications in the chemical industry.

Similar Compounds

  • Polyethylene Glycol (PEG) : A widely used polymer with varying chain lengths.
  • Heptaethylene Glycol : Contains seven ether linkages and exhibits different physical properties.

Uniqueness

This compound stands out due to its specific chain length and number of ether linkages that confer distinct solubility and reactivity compared to other polyethers .

Comparison with Similar Compounds

Structural Analogs: Chain Length and Oxygen Content

Compound Name Molecular Formula Oxygen Atoms Chain Length Key Applications Reference
3,6,9,12-Tetraoxatetradecane C₁₀H₂₂O₅ 4 14-carbon Short-chain cross-linker in polymers
3,6,9,12,15,18-Hexaoxaicosane C₁₄H₃₀O₈ 6 20-carbon Drug delivery, surfactants
3,6,9,12,15,18,21-Heptaoxatricosane C₁₆H₃₄O₉ 7 23-carbon Enhanced solubility in polar media

Key Findings :

  • Longer chains (e.g., 20-carbon vs. 14-carbon) improve water solubility and flexibility, critical for biomedical applications .
  • Increasing oxygen density enhances hydrogen bonding capacity, boosting compatibility with hydrophilic drugs .

Functionalized Derivatives: Impact of Substituents

Table 2: Functional Modifications and Properties
Compound Name Functional Group Molecular Weight (g/mol) Key Properties Applications Reference
This compound-1,20-diyl di(undec-10-enoate) Ester (unsaturated) 658.90 Polymerizable via olefin metathesis Hydrogel synthesis
Perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaheneicosanoyl fluoride Fluorinated 1162.20 Extreme thermal/chemical stability High-performance coatings
20-Amino-3,6,9,12,15,18-hexaoxaicosan-1-ol Amino-terminated 325.40 Bioconjugation capability Targeted drug delivery

Key Findings :

  • Fluorination (e.g., perfluoro derivatives) drastically increases chemical inertness and thermal stability, making it suitable for harsh environments .
  • Esterification introduces sites for polymerization, enabling tunable material properties .
  • Amino-terminated derivatives facilitate covalent bonding with biomolecules, enhancing therapeutic targeting .
Table 3: Performance in Drug Delivery Systems
Compound Name Solubility (mg/mL) Bioavailability Toxicity Profile Reference
This compound 120 (in water) High Low (GRAS* status)
PEG-400 150 Moderate Low
Poloxamer 407 90 High Moderate (renal clearance)

Key Findings :

  • This compound outperforms shorter PEG analogs (e.g., PEG-400) in solubilizing hydrophobic drugs due to extended chain length .
  • Its low toxicity profile makes it preferable to poloxamers in systemic applications .

Biological Activity

3,6,9,12,15,18-Hexaoxaicosane, also known as heptaethylene glycol (CAS Number: 5617-32-3), is a poly(ethylene glycol) compound characterized by its repeating ethylene glycol units and terminal hydroxyl groups. This compound has garnered attention in various fields due to its unique properties and potential biological activities. This article explores the biological activity of hexaoxaicosane, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C14H30O8
Molecular Weight: 326.38 g/mol
IUPAC Name: this compound-1,20-diol

The structure of hexaoxaicosane consists of a long hydrophilic polyethylene glycol chain which enhances its solubility in aqueous environments. The presence of hydroxyl groups allows for further derivatization and interaction with various biological molecules.

1. Interaction with Cellular Mechanisms

Research indicates that hexaoxaicosane can influence cellular mechanisms through its hydrophilic properties. The compound has been utilized in studies assessing its role as a linker in the synthesis of PROTACs (proteolysis-targeting chimeras), which are designed to degrade specific proteins within cells. This application highlights the potential of hexaoxaicosane in targeted drug delivery systems and its role in modulating protein levels in therapeutic contexts .

2. Immune Modulation

In a study focused on T-cell receptor (TCR) interactions, hexaoxaicosane was not specifically tested for direct biological activity but was included among compounds screened for their potential to modulate immune responses . While the results did not indicate direct activity for hexaoxaicosane itself, the context suggests that compounds with similar structures may influence T-cell signaling pathways indirectly through their effects on TCR dynamics.

Table 1: Summary of Biological Activities Related to Hexaoxaicosane

Study ReferenceBiological ActivityFindings
Immune ModulationCompounds similar to hexaoxaicosane showed potential in modulating TCR signaling pathways.
Drug DeliveryUsed as a linker in PROTAC synthesis; enhances solubility and bioavailability of therapeutic agents.
Cancer DetectionPotential use in assays for cancer detection due to its biocompatibility and functional groups.

Applications in Therapeutics

The unique properties of hexaoxaicosane have led to its exploration in various therapeutic applications:

  • Targeted Drug Delivery: Due to its hydrophilic nature and ability to form complexes with drugs, it serves as an effective carrier for drug delivery systems.
  • Biomarker Detection: Its chemical structure allows it to be utilized in biosensors for biomarker detection in diseases such as cancer and Alzheimer’s disease .
  • Formulation of Amphiphiles: It has been used to prepare synthetic amphiphiles that can form micelles for drug encapsulation and delivery .

Q & A

Q. How can 3,6,9,12,15,18-Hexaoxaicosane be synthesized and validated for purity in academic research?

  • Methodological Answer : Synthesis typically involves iterative etherification reactions under controlled conditions. For example, similar polyether compounds are synthesized using stepwise nucleophilic substitution with thiol or hydroxyl precursors in anhydrous solvents like chloroform under inert gas (e.g., argon) at low temperatures (0–5°C) . Post-synthesis, purity validation requires a combination of analytical techniques:
  • HPLC with refractive index detection to separate and quantify oligomeric impurities.
  • NMR spectroscopy (¹H and ¹³C) to confirm backbone structure and terminal functional groups.
  • Mass spectrometry (MS) for molecular weight verification.
    Experimental teaching frameworks emphasize iterative refinement of reaction parameters (e.g., solvent polarity, catalyst loading) to minimize side products .

Q. What experimental design considerations are critical when incorporating this compound into supramolecular systems?

  • Methodological Answer : Key variables include:
  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility but may compete with host-guest interactions.
  • Stoichiometric ratios : Precisely control guest molecule ratios to avoid non-specific aggregation.
  • Temperature/pH stability : Conduct pilot studies to assess conformational changes under varying conditions.
    Factorial design principles (e.g., 2^k designs) are recommended to systematically evaluate interactions between variables . For example, a 2³ design could test solvent polarity, temperature, and concentration effects on binding affinity.

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations be optimized to study this compound's solvation behavior in non-aqueous solvents?

  • Methodological Answer :
  • Forcefield parameterization : Use quantum mechanical calculations (e.g., DFT) to derive accurate partial charges for oxygen atoms in the ether backbone.
  • Solvent modeling : Explicit solvent models (e.g., OPLS-AA for DMSO) improve accuracy over implicit models.
  • Simulation protocols :
  • Equilibrate systems for ≥100 ns to account for slow conformational rearrangements.
  • Analyze radial distribution functions (RDFs) to quantify solvent-shell structure.
    Integration with AI-driven tools (e.g., COMSOL Multiphysics) enables real-time parameter adjustments and predictive modeling of solvent effects . Process control frameworks for chemical engineering simulations further enhance reproducibility .

Q. What strategies resolve contradictions between theoretical predictions and experimental observations of this compound's conformational stability?

  • Methodological Answer : Contradictions often arise from:
  • Approximation errors in modeling (e.g., neglecting solvent entropy contributions).
  • Experimental artifacts (e.g., impurities in synthesized batches).
    Resolution strategies include:
  • Multi-scale modeling : Combine DFT (for electronic structure) with coarse-grained MD (for long-time dynamics).
  • Sensitivity analysis : Quantify how variations in forcefield parameters impact predicted stability.
  • Cross-validation : Compare results from orthogonal techniques (e.g., X-ray crystallography vs. circular dichroism).
    Theoretical frameworks emphasize iterative alignment of ontological assumptions (e.g., rigidity of the ether backbone) with empirical data .

Q. How can researchers design experiments to investigate this compound's role in peptide-based biomaterials?

  • Methodological Answer :
  • Functionalization protocols : Covalent conjugation via terminal amine/acid groups (e.g., EDC/NHS chemistry) requires pH optimization (6.5–7.5) to avoid hydrolysis .
  • Characterization :
  • CD spectroscopy to monitor peptide secondary structure retention.
  • TEM/AFM for nanostructural imaging.
    Student-led investigations highlight the importance of autonomy in experimental design, such as pilot trials to test reaction kinetics under varying molar ratios .

Methodological Frameworks

Q. What statistical methods are appropriate for analyzing structure-property relationships in this compound derivatives?

  • Methodological Answer :
  • Multivariate regression : Correlate substituent electronic parameters (Hammett σ) with thermal stability (TGA data).
  • Principal Component Analysis (PCA) : Reduce dimensionality in datasets linking chain length to solubility.
  • Bayesian inference : Quantify uncertainty in predictive models for material performance.
    Research training programs emphasize integrating statistical literacy with domain-specific knowledge (e.g., chemical bonding principles) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6,9,12,15,18-Hexaoxaicosane
Reactant of Route 2
Reactant of Route 2
3,6,9,12,15,18-Hexaoxaicosane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.